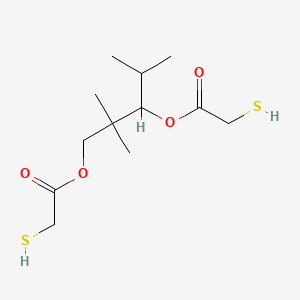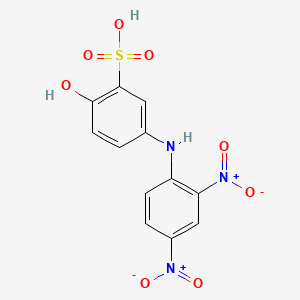
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is a complex organic compound characterized by the presence of a dinitrophenyl group, an amino group, a hydroxyl group, and a sulfonic acid group. This compound is known for its applications in various fields, including analytical chemistry and biochemistry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding diamines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The presence of the dinitrophenyl group allows it to form stable complexes with proteins, thereby modulating their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Investigated for its antiviral properties.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
Uniqueness
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in environments where solubility is a critical factor.
属性
CAS 编号 |
71607-42-6 |
|---|---|
分子式 |
C12H9N3O8S |
分子量 |
355.28 g/mol |
IUPAC 名称 |
5-(2,4-dinitroanilino)-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-11-4-1-7(5-12(11)24(21,22)23)13-9-3-2-8(14(17)18)6-10(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI 键 |
CQTYKXPSTQLSOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




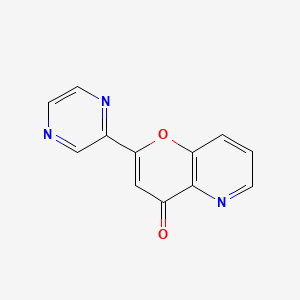
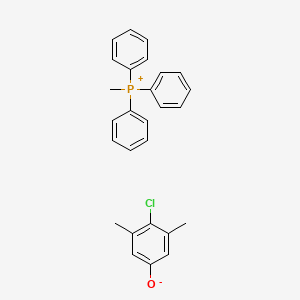

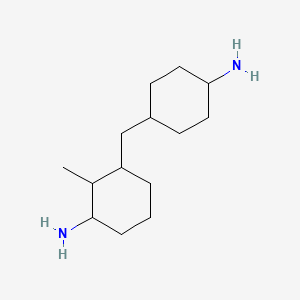
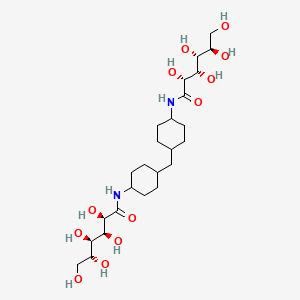
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)



